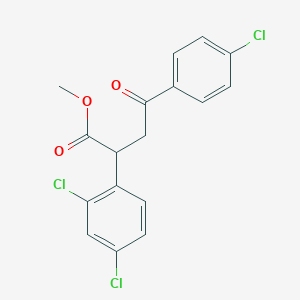

![molecular formula C23H20N2O4 B2405132 2-氨基-4-(3,4,5-三甲氧基苯基)-4H-苯并[h]色烯-3-腈 CAS No. 339062-56-5](/img/structure/B2405132.png)

2-氨基-4-(3,4,5-三甲氧基苯基)-4H-苯并[h]色烯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound with the molecular formula C21H26N2O6 . It has been studied for its crystal structure .

Synthesis Analysis

The compound can be synthesized under microwave irradiation in a one-pot reaction . The process involves the use of 3,5-cyclohexanedione, 3,4,5-trimethoxy-benzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol .Molecular Structure Analysis

The crystal structure of the compound has been studied . It has a triclinic crystal system with the space group P-1 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, derivatives of 4H-chromene, a core structure in the compound, have been prepared under microwave irradiation in a one-pot reaction .Physical And Chemical Properties Analysis

The compound has a melting point of 226–227 °C . Its UV spectrum in methanol shows peaks at 269 and 211 nm . The IR spectrum shows peaks at 3422, 3337, 3215 (NH2), 2183 (CN), and 1651 cm-1 .科学研究应用

绿色化学方法

一种新颖的绿色化学方法已被引入用于合成取代的 2-氨基-4H-苯并[h]色烯-3-腈,利用罗谢尔盐作为绿色、非均相和可重复使用的催化剂。这种方法强调合成过程中的生态友好性和可持续性,为这些化合物的创造提供了一条负责任的途径 (El-Maghraby, 2014)。

结构分析和合成

一种特定衍生物的晶体结构,2-氨基-5,6-二氢-4-(3,4-二甲氧基苯基)-4H-苯并[h]-色烯-3-腈,被分析,提供了对其分子排列和性质的详细见解。这种理解对于其在各个科学领域的潜在应用至关重要 (Zhuang 等人,2006)。

生物学特性和应用

抗菌作用

2-氨基-四氢-4H-色烯-3-腈衍生物的抗菌特性已被探索,表明它们作为新型抗菌药物的潜力。这些研究为在医学和制药应用中进一步探索这些化合物奠定了基础 (Moshafi 等人,2016)。

在癌症研究中的潜力

一种衍生物,2-氨基-5,6-二氢-8-甲氧基-4-苯基-4H-苯并[h]色烯-3-腈,对人神经胶质瘤细胞表现出显着的细胞毒性作用,表明其在癌症研究和治疗中的潜在用途。了解这些作用背后的机制可以为癌症治疗开辟新的途径 (Haiba 等人,2016)。

荧光传感应用

2-氨基-4-苯基-4H-苯并[h]色烯-3-腈已被用作 Pb2+ 的“开启”荧光化学传感器,展示了其在环境监测和安全应用中的潜力。这种化合物在特定离子存在下转换荧光的能力是传感应用的宝贵特性 (Sinha 等人,2013)。

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds can inhibit their targets effectively . For instance, TMP-bearing compounds can fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Tmp-bearing compounds have been associated with various bioactivity effects, indicating their potential impact on multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

属性

IUPAC Name |

2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-26-18-10-14(11-19(27-2)22(18)28-3)20-16-9-8-13-6-4-5-7-15(13)21(16)29-23(25)17(20)12-24/h4-11,20H,25H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASRNVZBHIVOPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)

![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)

![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)

![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)

![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)

![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)